(Z)-5-(1-acetyl-2-oxoindolin-3-ylidene)-3-(3-acetylphenyl)-2-thioxothiazolidin-4-one
Description
The compound (Z)-5-(1-acetyl-2-oxoindolin-3-ylidene)-3-(3-acetylphenyl)-2-thioxothiazolidin-4-one is a thiazolidin-4-one derivative characterized by two acetyl substituents: one on the 2-oxoindolin moiety and another on the 3-phenyl group. Its Z-configuration at the exocyclic double bond and the presence of the thioxo group at position 2 are critical for its structural and electronic properties. This compound shares a core scaffold with rhodanine derivatives, which are widely studied for their biological activities, including antimicrobial, antifungal, and enzyme inhibitory properties .
Properties
IUPAC Name |
(5Z)-5-(1-acetyl-2-oxoindol-3-ylidene)-3-(3-acetylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O4S2/c1-11(24)13-6-5-7-14(10-13)23-20(27)18(29-21(23)28)17-15-8-3-4-9-16(15)22(12(2)25)19(17)26/h3-10H,1-2H3/b18-17- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVWEOLZCPXLEA-ZCXUNETKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2C(=O)C(=C3C4=CC=CC=C4N(C3=O)C(=O)C)SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC(=CC=C1)N2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)C(=O)C)/SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-5-(1-acetyl-2-oxoindolin-3-ylidene)-3-(3-acetylphenyl)-2-thioxothiazolidin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and therapeutic potential of this compound, drawing from recent studies and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a thiazolidinone ring, which is known for its biological activity, particularly in anti-inflammatory and anticancer applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of the thiazolidinone core through the reaction of thioamide with appropriate carbonyl compounds.
- Introduction of the indoline and phenyl groups via condensation reactions.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits anticancer properties by inhibiting cell proliferation in various cancer cell lines. For instance, a study reported that it significantly reduced the viability of breast cancer cells (MCF-7) and prostate cancer cells (PC-3) at micromolar concentrations. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| PC-3 | 12 | Cell cycle arrest |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate that it can effectively inhibit bacterial growth.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
Anti-inflammatory Effects
In vitro studies suggest that this compound possesses anti-inflammatory properties by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Case Studies
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In Vivo Studies on Tumor Growth Inhibition
- A study evaluated the effects of this compound on tumor growth in a xenograft mouse model. Mice treated with the compound showed a significant reduction in tumor size compared to control groups, confirming its potential as an anticancer agent.
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Synergistic Effects with Conventional Antibiotics
- Research has indicated that combining this compound with conventional antibiotics enhances their efficacy against resistant bacterial strains, suggesting a potential role in overcoming antibiotic resistance.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Thiazolidin-4-one derivatives exhibit diverse bioactivities depending on substituents at positions 3 and 3. Below is a comparative analysis of structurally related compounds:
Physicochemical Properties
- Solubility : Hydroxyl and methoxy substituents (e.g., in A5 and 5b) increase polarity and aqueous solubility compared to acetylated analogs. The target compound’s acetyl groups may reduce solubility but improve lipid membrane penetration.
- Melting Points : Acetylated derivatives generally exhibit higher melting points (e.g., 217–219°C for 3d ) than hydroxylated analogs (e.g., 144°C for 5-(3-methoxy-4-hydroxybenzylidene) derivatives ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
